

Sporidesmolide V: A Comprehensive Technical Guide to its Physicochemical Properties

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Compound of Interest

Compound Name: *Sporidesmolide V*

Cat. No.: *B563117*

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Introduction

Sporidesmolide V is a naturally occurring cyclodepsipeptide produced by the fungus *Pithomyces chartarum*. As a member of the sporidesmolide complex, it belongs to the hexadepsipeptide class of compounds, which are characterized by a cyclic structure composed of alternating amino and hydroxy acid residues. While the biological activities of many fungal metabolites are well-documented, **Sporidesmolide V** remains a relatively understudied molecule. This technical guide provides a comprehensive overview of the known physicochemical properties of **Sporidesmolide V**, compiled from the available scientific literature. It is intended to serve as a foundational resource for researchers interested in the further study and potential applications of this compound.

Physicochemical Properties

The fundamental physicochemical characteristics of **Sporidesmolide V** are summarized in the tables below. These properties are crucial for its isolation, characterization, and any future development as a pharmacological agent.

Table 1: General and Physical Properties of Sporidesmolide V

Property	Value	Reference(s)
Molecular Formula	C ₃₅ H ₆₂ N ₄ O ₈	[1][2]
Molecular Weight	666.9 g/mol	[1][2]
Appearance	Off-white to light tan solid	[1]
Melting Point	215-216 °C	
Source	Pithomyces sp.	[1]

Table 2: Solubility of Sporidesmolide V

Solvent	Solubility	Reference(s)
Ethanol	Soluble	[1]
Methanol	Soluble	[1][2]
Dimethylformamide (DMF)	Soluble	[1][2]
Dimethyl sulfoxide (DMSO)	Soluble	[1][2]

Table 3: Spectroscopic Data for Sporidesmolide V

While a complete, assigned ¹H and ¹³C NMR dataset is not fully detailed in the literature, the following ¹³C NMR chemical shifts have been reported.

Chemical Shift (δ C) (ppm)
174.09, 171.83, 171.73, 171.64, 170.3, 169.52 (6 CO)
79.64 (CH)
73.19 (C2)
65.55 (C5)
63.93 (C17)
54.23 (C14)
51.57 (Cg)
40.68 (C1o)
40.19 (C37)
39.17 (C26)
37.72 (C3g)
29.95 (C19)
29.59 (C34)
26.43 (C24)
25.33 (C27)
24.96 (C39)
24.73 (C31)
23.32, 23.11, 22.23 (2C), 21.08, 19.47, 18.56, 17.12, 16.17 (Cz3), 10.98 (c25)

Note: The assignments for the ^{13}C NMR data are as reported in the source material and may be incomplete.

Experimental Protocols

The following sections detail the general methodologies for the isolation, purification, and characterization of **Sporidesmolide V** as inferred from the literature.

Isolation and Purification

The isolation of **Sporidesmolide V** from cultures of *Pithomyces chartarum* is a multi-step process designed to separate it from other co-metabolites.

- **Fungal Culture and Extraction:** *Pithomyces chartarum* is cultured on a suitable medium. The fungal biomass and culture medium are then subjected to solvent extraction to obtain a crude extract containing a mixture of sporidesmolides.
- **Repetitive Reversed-Phase Partition Chromatography:** The crude extract is subjected to repetitive reversed-phase partition chromatography. This technique separates compounds based on their hydrophobicity. While specific column and solvent systems for **Sporidesmolide V** are not exhaustively detailed, a common approach for depsipeptides involves using a C18 column with a gradient of an organic solvent (e.g., acetonitrile or methanol) in water.
- **Vacuum Sublimation:** Final purification of **Sporidesmolide V** is achieved through vacuum sublimation. In this process, the partially purified solid is heated under reduced pressure, causing it to transition directly from a solid to a gaseous phase. The gaseous compound then condenses on a cold surface as a purified solid, leaving non-volatile impurities behind. This technique is particularly effective for purifying thermally stable, volatile solids.

Characterization Methods

A combination of analytical techniques is employed to confirm the identity and purity of the isolated **Sporidesmolide V**.

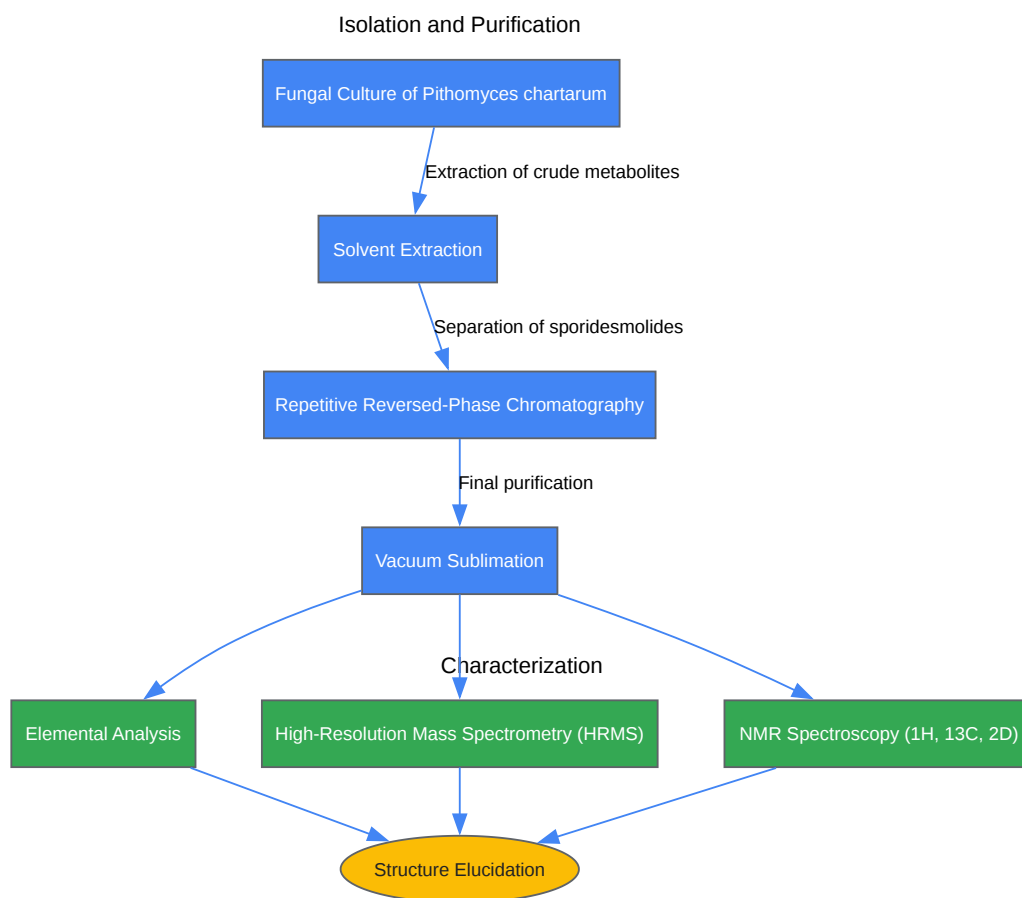
- **Elemental Analysis:** This method is used to determine the elemental composition of the compound, which helps in confirming the molecular formula.
- **High-Resolution Mass Spectrometry (HRMS):** HRMS provides a highly accurate measurement of the mass-to-charge ratio of the molecule, which is used to determine the exact molecular weight and further validate the molecular formula.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H and ^{13}C NMR spectroscopy are essential for elucidating the detailed chemical structure of **Sporidesmolide V**. Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and heteronuclear

correlation experiments (e.g., HSQC or HMBC) are used to assign the proton and carbon signals and to determine the connectivity of the atoms within the molecule.

Visualization of Experimental Workflow

Due to the limited research on the biological activities of **Sporidesmolide V**, information regarding its interaction with signaling pathways is not available. As a practical alternative for researchers, the following diagram illustrates the general workflow for the isolation and characterization of **Sporidesmolide V**.

Workflow for the Isolation and Characterization of Sporidesmolide V

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Caption: A flowchart illustrating the key stages in the isolation and structural elucidation of **Sporidesmolide V**.

Conclusion

Sporidesmolide V is a hexadepsipeptide with defined physicochemical properties but largely unexplored biological potential. This guide consolidates the existing data on its molecular characteristics, solubility, and spectral features, alongside the methodologies for its isolation and characterization. The provided workflow diagram offers a clear visual representation of the experimental process. It is hoped that this technical resource will facilitate further research into **Sporidesmolide V**, potentially uncovering novel biological activities and applications for this fungal metabolite.

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